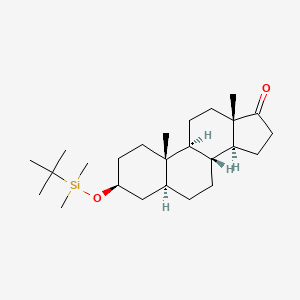
Epiandrosterone, TBDMSi (3-O)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epiandrosterone, TBDMSi (3-O) is a useful research compound. Its molecular formula is C25H44O2Si and its molecular weight is 404.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Epiandrosterone, TBDMSi (3-O) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epiandrosterone, TBDMSi (3-O) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Epiandrosterone Derivatives
The synthesis of Epiandrosterone derivatives, including TBDMSi (3-O), has been a focus of recent research. The TBDMS (tert-butyldimethylsilyl) group is commonly used to protect hydroxyl functionalities during chemical reactions. This protection allows for selective transformations while maintaining the integrity of the steroid structure.
Synthetic Methods
- Alkynol Synthesis : Recent methodologies have demonstrated the efficient synthesis of alkynols from epiandrosterone with yields ranging from 85% to 93%. This approach utilizes palladium-catalyzed reactions, showcasing the versatility of epiandrosterone in generating complex derivatives .
- Spiro Compounds : Epiandrosterone has been employed in synthesizing spiro compounds, which are crucial in medicinal chemistry for developing bioactive molecules. These compounds often exhibit enhanced pharmacological properties due to their unique spatial configurations .
Biological Activities and Therapeutic Applications
Epiandrosterone and its derivatives have been investigated for various biological activities, particularly in cancer research and hormone-related therapies.
Anticancer Properties
- Cell Line Studies : Epiandrosterone derivatives have shown promising antiproliferative effects against several cancer cell lines, including HeLa (cervical carcinoma) and SGC7901 (gastric carcinoma). For instance, certain hydrazone derivatives of DHEA exhibited significant cytotoxicity, with IC50 values indicating potent activity against these cells .
- Mechanisms of Action : Research indicates that some epiandrosterone derivatives induce apoptosis in cancer cells, making them potential candidates for developing anticancer therapies .
Hormonal Effects
- Androgenic Activity : As a precursor to testosterone, epiandrosterone plays a role in modulating androgen levels. Studies have explored its potential in treating conditions related to hormonal imbalances, such as menopause-related symptoms and androgen deficiency .
- Inhibition of Enzymes : Some derivatives have been identified as inhibitors of 5α-reductase type II (5AR-2), an enzyme involved in androgen metabolism. This inhibition can be beneficial in treating conditions like benign prostatic hyperplasia and androgenetic alopecia .
Case Studies and Research Findings
Several studies have documented the applications and effects of Epiandrosterone, TBDMSi (3-O):
化学反応の分析
Silylation of Epiandrosterone at the 3-O Position
The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the 3β-hydroxyl group of epiandrosterone, enhancing stability during subsequent reactions.
Reaction Conditions
-
Reagents : TBDMS chloride (TBDMSCl), imidazole, dimethylformamide (DMF) .
-
Procedure : Epiandrosterone (1.0 equiv) is dissolved in anhydrous DMF, followed by the addition of imidazole (3.0 equiv) and TBDMSCl (1.2 equiv). The mixture is stirred at 60°C for 12–24 hours under nitrogen .
Mechanism :
The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic silicon atom in TBDMSCl, facilitated by imidazole as a base to scavenge HCl.
Oxidation Reactions
The TBDMS-protected derivative undergoes selective oxidation at the 17-keto group or other positions while preserving the silyl ether.
Example : Oxidation of 17-keto to carboxylate (hypothetical pathway based on DHEA analogs ):
-
Reagents : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).
-
Conditions : Dichloromethane (DCM), 0°C to room temperature, 2–4 hours.
-
Outcome : Forms 17-carboxylic acid derivatives, though specific yields for epiandrosterone-TBDMSi are not reported .
Epoxidation and Ring-Opening Reactions
Modifications to the steroid backbone are enabled by the stability of the TBDMS group under acidic or oxidative conditions.
Epoxidation of Δ⁵-DHEA Analogs :
-
Reagents : m-Chloroperbenzoic acid (m-CPBA) in toluene.
-
Conditions : 0°C, 2 hours.
-
Result : Forms 5,6-epoxide derivatives (e.g., compound 18 in ).
| Reaction Step | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Epoxidation | m-CPBA | Toluene, 0°C | 5,6-Epoxide | 75% |
-
The 2,3-epoxide intermediate reacts with pyridine to yield 2β-acetate-3-oxo derivatives.
Beckmann Rearrangement
Applied to oxime derivatives of TBDMS-protected epiandrosterone to generate lactams or modified ring systems .
Procedure :
-
Oxime Formation : React with hydroxylamine hydrochloride in pyridine (60°C, 3 hours) .
-
Rearrangement : Treat with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) to induce Beckmann rearrangement .
| Step | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, pyridine | 60°C, 3 h | Oxime | 90% |
| Beckmann Rearrangement | SOCl₂, THF | Reflux, 2 h | Aza-D-homo derivative | 65% |
Ozonolysis and Aldol Condensation
Used to fragment the steroid backbone or introduce carbonyl groups.
Ozonolysis of Δ¹⁶ Derivatives :
-
Conditions : Ozone in CH₂Cl₂ at −78°C, followed by dimethyl sulfide (Me₂S) quench.
-
Outcome : Cleavage of the double bond to form diketones or aldehydes (e.g., compound 27 in ).
Intramolecular Aldol Condensation :
-
Reagents : Neutral alumina.
-
Result : Forms B-nor steroids with 5β-OH and 6β-formyl groups (e.g., compound 28 in ).
Biological Activity of Modified Derivatives
TBDMSi protection enables selective functionalization while retaining bioactivity.
-
Derivatives such as compound 29 (IC₅₀ = 0.0014 μM against HeLa cells) show enhanced cytotoxicity compared to parent steroids.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 29 | HeLa | 0.0014 |
| 20d | HT-29 | 0.04 |
特性
CAS番号 |
57711-44-1 |
|---|---|
分子式 |
C25H44O2Si |
分子量 |
404.7 g/mol |
IUPAC名 |
(3S,5S,8R,9S,10S,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H44O2Si/c1-23(2,3)28(6,7)27-18-12-14-24(4)17(16-18)8-9-19-20-10-11-22(26)25(20,5)15-13-21(19)24/h17-21H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,24-,25-/m0/s1 |
InChIキー |
UGWVQACEZWDYMD-YMKPZFJOSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C(C)(C)C |
異性体SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















